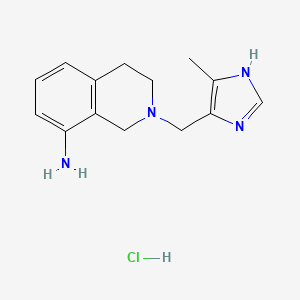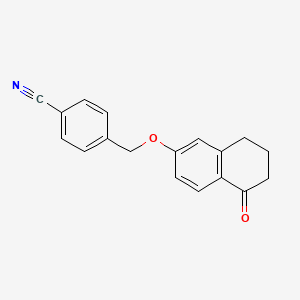![molecular formula C15H9ClN4 B11847912 1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline CAS No. 478189-64-9](/img/structure/B11847912.png)
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a triazole ring with a quinoxaline moiety, and a 4-chlorophenyl group attached to the triazole ring. The presence of these functional groups imparts a range of biological activities to the compound, making it a valuable target for drug development.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-A]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized to form the desired triazoloquinoxaline structure.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group attached to the phenyl ring.
Oxidation and Reduction: The triazole and quinoxaline rings can undergo oxidation and reduction reactions under specific conditions.
Cyclization: The formation of the triazoloquinoxaline structure itself is a result of cyclization reactions.
Common reagents used in these reactions include thiourea, various amines, and triazole-2-thiol . The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline has a wide range of scientific research applications:
Antiviral and Antimicrobial Activities: The compound has been shown to exhibit significant antiviral and antimicrobial activities. It has been tested against various pathogenic organisms and has demonstrated efficacy in inhibiting their growth.
Anticancer Research: The compound and its derivatives have been evaluated for their anticancer properties.
DNA Intercalation: Some derivatives of the compound have been designed to intercalate with DNA, making them potential candidates for anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline involves several molecular targets and pathways:
DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death.
Inhibition of Kinases: Certain derivatives of the compound have been shown to inhibit kinases such as VEGFR-2, which play a crucial role in cancer cell proliferation and angiogenesis.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds based on its structure and biological activities:
[1,2,4]Triazolo[4,3-A]quinoxaline Derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and quinoxaline rings.
Imiquimod: This compound, used in topical therapy for skin cancers, has a similar imidazoquinoxaline structure.
The uniqueness of this compound lies in its combination of a triazole ring with a quinoxaline moiety and a 4-chlorophenyl group, which imparts a range of biological activities that are valuable for drug development.
Properties
CAS No. |
478189-64-9 |
|---|---|
Molecular Formula |
C15H9ClN4 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C15H9ClN4/c16-11-7-5-10(6-8-11)15-19-18-14-9-17-12-3-1-2-4-13(12)20(14)15/h1-9H |
InChI Key |
GPCOJJLGPHPFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NN=C(N23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




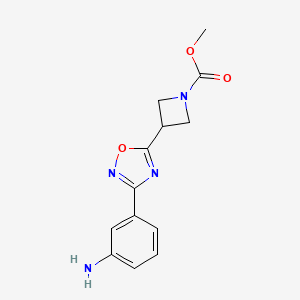
![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)



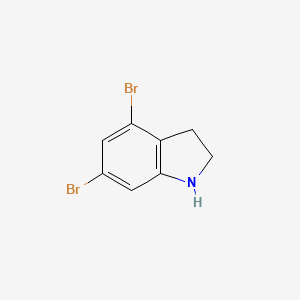
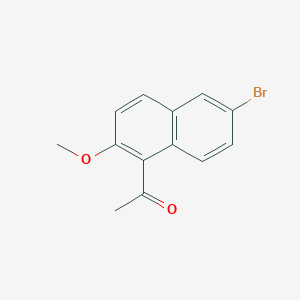
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)
